Acid Dissociation Constant (pKa): Enhanced Acidity Relative to Isomeric and Thioether Analogs
3-(4-Chlorobenzenesulfonyl)butyric acid exhibits a significantly lower predicted pKa compared to its 4-sulfonyl positional isomer, indicating a stronger acidity of the carboxylic acid group. The predicted pKa for the target compound is 3.74±0.10, while the 4-isomer has a predicted pKa of 4.42±0.10 . This difference of ~0.68 log units is a direct consequence of the proximity of the electron-withdrawing sulfonyl group to the carboxylic acid moiety. A direct comparison is not available for the corresponding thioether analog, but class-level inference suggests a further increase in pKa due to the less electron-withdrawing sulfanyl group.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.74±0.10 (Predicted) |
| Comparator Or Baseline | 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS 29193-68-8): 4.42±0.10 (Predicted) |
| Quantified Difference | Target compound pKa is 0.68 log units lower (more acidic) |
| Conditions | ACD/Labs Percepta Platform - predicted value |
Why This Matters
This pKa value determines the compound's ionization state in aqueous and biological media, directly influencing its solubility, permeability, and suitability for downstream reactions (e.g., amide coupling or salt formation).
